1-(4-Phenylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 4-phenylcyclohexylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA include other urea derivatives with different substituents on the phenyl and cyclohexyl rings. Examples include:
- N-(4-METHYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA
- N-(4-PHENYLCYCLOHEXYL)-N’-[3-(METHYL)PHENYL]UREA
Uniqueness
The uniqueness of N-(4-PHENYLCYCLOHEXYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA lies in its specific combination of substituents, which can impart distinct chemical and physical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interactions.
Properties
Molecular Formula |
C20H21F3N2O |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-phenylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)16-7-4-8-18(13-16)25-19(26)24-17-11-9-15(10-12-17)14-5-2-1-3-6-14/h1-8,13,15,17H,9-12H2,(H2,24,25,26) |
InChI Key |
XSHFCXVCWFVGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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